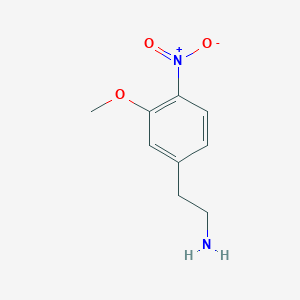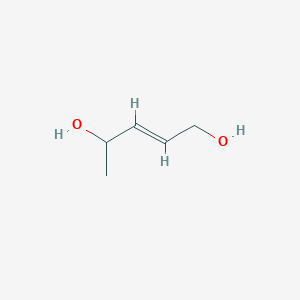
(2E)-2-Pentene-1,4-diol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2E)-2-Pentene-1,4-diol is an organic compound with the molecular formula C5H10O2 It is a diol, meaning it contains two hydroxyl (-OH) groups, and it features a double bond between the second and third carbon atoms in the chain, which is in the E (trans) configuration
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-2-Pentene-1,4-diol can be achieved through several methods. One common approach involves the reduction of 2-pentene-1,4-dione using suitable reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction typically takes place in an inert solvent like tetrahydrofuran (THF) under controlled temperature conditions to ensure selective reduction of the carbonyl groups to hydroxyl groups.
Industrial Production Methods
On an industrial scale, the production of this compound may involve catalytic hydrogenation of 2-pentene-1,4-dione using a metal catalyst such as palladium on carbon (Pd/C) under high pressure and temperature. This method offers higher efficiency and yield, making it suitable for large-scale production.
化学反応の分析
Types of Reactions
(2E)-2-Pentene-1,4-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds such as aldehydes or ketones using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The double bond can be reduced to form saturated diols using hydrogenation techniques.
Substitution: The hydroxyl groups can participate in substitution reactions to form ethers or esters when reacted with appropriate reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: KMnO4 in an aqueous medium under acidic or basic conditions.
Reduction: Hydrogen gas (H2) with a Pd/C catalyst.
Substitution: Alkyl halides (e.g., methyl iodide) in the presence of a base like sodium hydride (NaH).
Major Products
Oxidation: 2-pentene-1,4-dione or 2-pentene-1,4-dial.
Reduction: 2-pentane-1,4-diol.
Substitution: 2-pentene-1,4-dimethyl ether or 2-pentene-1,4-diacetate.
科学的研究の応用
(2E)-2-Pentene-1,4-diol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound can be utilized in the study of enzyme-catalyzed reactions involving diols and their derivatives.
Industry: this compound is used in the production of polymers, resins, and other materials with specific functional properties.
作用機序
The mechanism of action of (2E)-2-Pentene-1,4-diol involves its interaction with various molecular targets and pathways. The hydroxyl groups can form hydrogen bonds with biological molecules, influencing their structure and function. The double bond in the E configuration can participate in addition reactions, leading to the formation of new compounds with different biological activities. These interactions can affect cellular processes such as signal transduction, enzyme activity, and gene expression.
類似化合物との比較
Similar Compounds
1,4-Butanediol: A diol with a similar structure but lacking the double bond.
2-Butene-1,4-diol: A diol with a similar structure but with a double bond in a different position.
2-Pentene-1,5-diol: A diol with a similar structure but with the hydroxyl groups at different positions.
Uniqueness
(2E)-2-Pentene-1,4-diol is unique due to its specific arrangement of hydroxyl groups and the E configuration of the double bond. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
特性
分子式 |
C5H10O2 |
|---|---|
分子量 |
102.13 g/mol |
IUPAC名 |
(E)-pent-2-ene-1,4-diol |
InChI |
InChI=1S/C5H10O2/c1-5(7)3-2-4-6/h2-3,5-7H,4H2,1H3/b3-2+ |
InChIキー |
OOYLEFZKWGZRRS-NSCUHMNNSA-N |
異性体SMILES |
CC(/C=C/CO)O |
正規SMILES |
CC(C=CCO)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-[(Oxolan-2-yl)methoxy]propane-1-sulfonyl chloride](/img/structure/B13527549.png)


![2-Hydroxy-2-[4-hydroxy-3-(trifluoromethoxy)phenyl]aceticacid](/img/structure/B13527573.png)
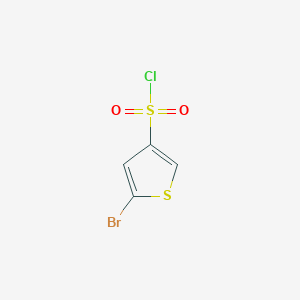

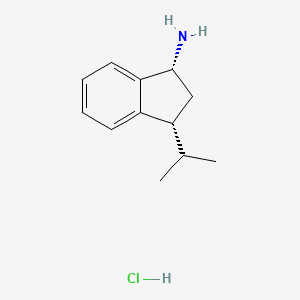
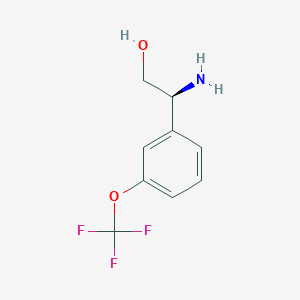
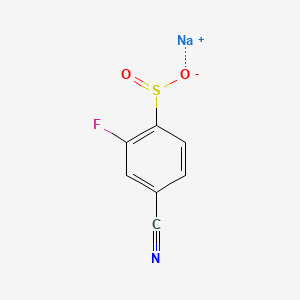
![(1R)-1-[2-Chloro-6-(trifluoromethyl)phenyl]ethanamine](/img/structure/B13527597.png)
![3-Amino-5-(3-imidazo[1,2-a]pyridyl)pyrazole](/img/structure/B13527600.png)
